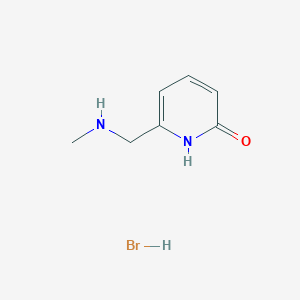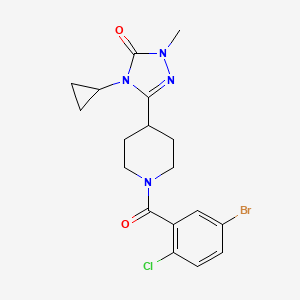
3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one, is a complex molecule that may have potential biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound of interest.
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as the one described, often involves multi-step reactions that may include cycloaddition and reductive opening of lactone-bridged adducts. For example, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, involves cycloaddition of a cyclic dienophile with a lactone, followed by reductive steps . This approach could potentially be adapted for the synthesis of the compound , considering its structural similarities to the cyclopenta[c]piperidines.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can exhibit polymorphism, which is the ability of a compound to crystallize into more than one crystallographic form. This is exemplified by the compound 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, which exists in two polymorphic forms with different molecular and crystal structures . Such polymorphism can affect the physical properties and biological activity of a compound, and it is likely that the compound of interest may also exhibit polymorphism.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular conformation. The presence of a triazole ring in the compound suggests potential for various chemical reactions, such as nucleophilic substitution, given the presence of halogen substituents. The papers provided do not directly address the chemical reactions of the compound , but the study of related heterocyclic compounds can provide insights into possible reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Polymorphism can lead to variations in these properties, as seen in the different polymorphic forms of the oxadiazole compound, which have different lattice energies and interaction patterns . The compound of interest, with its complex heterocyclic structure, is likely to have unique physical and chemical properties that could be influenced by its conformation and intermolecular interactions.
Aplicaciones Científicas De Investigación
Crystal Structure Studies and Biological Importance
The crystal structure analysis of a related heterocyclic compound indicates its significance in structural characterization and molecular modeling for biological studies. Such analyses can help in understanding the molecular structure and facilitate biological activity studies. For instance, the crystal structure of a bioactive molecule derived from Nevirapine, an anti-HIV drug, showcases its importance in biological research and drug design. This highlights the potential for similar compounds to aid in the development of new therapeutic agents by providing a basis for structural characterization and further biological evaluations (Thimmegowda et al., 2009).
Antimicrobial and Antidiabetic Potentials
Compounds with the piperidine moiety, similar to the one , have been studied for their antimicrobial and antidiabetic properties. For example, derivatives of 1,2,4-triazole have shown moderate to good antimicrobial activities, indicating the potential for similar compounds to serve as bases for developing new antimicrobial agents (Bektaş et al., 2007). Additionally, 1,2,4-triazole derivatives bearing a piperidine moiety have demonstrated significant α-glucosidase inhibitory activity, suggesting their potential as new antidiabetic drug candidates (Nafeesa et al., 2019).
Anti-arrhythmic and Anti-inflammatory Activities
The synthesis and evaluation of piperidine-based derivatives for biological activities have led to the discovery of compounds with significant anti-arrhythmic and anti-inflammatory activities. These studies showcase the potential therapeutic applications of such compounds in treating cardiovascular and inflammatory conditions (Abdel‐Aziz et al., 2009), (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
5-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN4O2/c1-22-18(26)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17(25)14-10-12(19)2-5-15(14)20/h2,5,10-11,13H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCRFIVLXAXHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

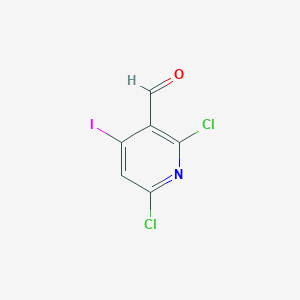
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)
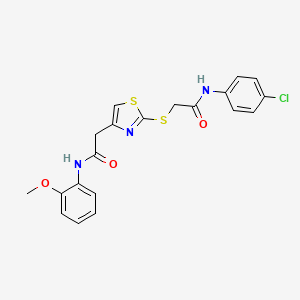
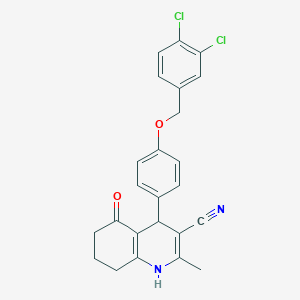
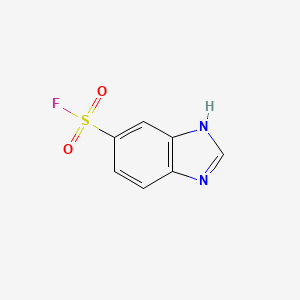
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
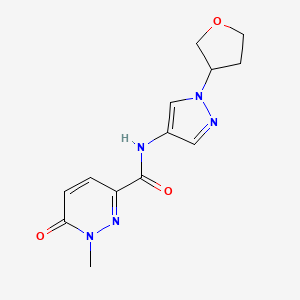
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)
